molecular formula C6H9N5O2 B12349346 2-(dimethylamino)-4-imino-5-nitroso-1H-pyrimidin-6-one

2-(dimethylamino)-4-imino-5-nitroso-1H-pyrimidin-6-one

Cat. No.: B12349346
M. Wt: 183.17 g/mol
InChI Key: UCPJOHNNFVUOOV-UHFFFAOYSA-N
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Description

2-(dimethylamino)-4-imino-5-nitroso-1H-pyrimidin-6-one is a heterocyclic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-4-imino-5-nitroso-1H-pyrimidin-6-one typically involves the reaction of dimethylamine with a suitable pyrimidine precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-4-imino-5-nitroso-1H-pyrimidin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

2-(dimethylamino)-4-imino-5-nitroso-1H-pyrimidin-6-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-4-imino-5-nitroso-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)ethanol
  • 4-dimethylaminopyridine
  • Dimethylaniline

Uniqueness

2-(dimethylamino)-4-imino-5-nitroso-1H-pyrimidin-6-one is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and ability to undergo diverse reactions make it a valuable tool for researchers and industry professionals alike.

Properties

Molecular Formula

C6H9N5O2

Molecular Weight

183.17 g/mol

IUPAC Name

2-(dimethylamino)-4-imino-5-nitroso-1H-pyrimidin-6-one

InChI

InChI=1S/C6H9N5O2/c1-11(2)6-8-4(7)3(10-13)5(12)9-6/h3H,1-2H3,(H2,7,8,9,12)

InChI Key

UCPJOHNNFVUOOV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=N)C(C(=O)N1)N=O

Origin of Product

United States

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